((3R,6R)-6-Methylpiperidin-3-YL)methanol
Description
Significance of Chiral Piperidine (B6355638) Scaffolds in Organic Synthesis
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. researchgate.net When chiral centers are introduced into this ring, as in ((3R,6R)-6-Methylpiperidin-3-YL)methanol, it creates a chiral piperidine scaffold. These scaffolds are of immense importance in drug design and discovery. thieme-connect.comresearchgate.net
The introduction of chirality into a molecule can profoundly influence its biological activity. thieme-connect.com For drug molecules, which often function by fitting into specific, three-dimensional protein binding sites, the precise stereochemistry is critical for efficacy. Chiral piperidine scaffolds offer a robust framework that can be strategically modified to optimize a molecule's interaction with its biological target. thieme-connect.comresearchgate.net The benefits of incorporating these scaffolds into potential drug candidates include:
Modulation of Physicochemical Properties: The orientation of substituents on the chiral ring can affect properties like solubility and lipophilicity, which are key factors in a drug's absorption and distribution in the body. thieme-connect.comresearchgate.net
Enhanced Biological Activity and Selectivity: A specific stereoisomer can exhibit significantly higher potency towards its intended target while showing reduced activity against other targets, thereby minimizing off-target side effects. thieme-connect.comresearchgate.net
Improved Pharmacokinetic Profiles: The specific shape of a chiral molecule can influence how it is metabolized and cleared from the body, affecting its duration of action. thieme-connect.comthieme-connect.com
Numerous approved drugs, including those for treating allergies, diabetes, and neurological disorders, incorporate piperidine derivatives, highlighting the therapeutic value of this structural class. researchgate.net The ability to synthesize specific stereoisomers, like this compound, provides chemists with the essential tools to build novel and effective therapeutic agents. thieme-connect.comresearchgate.net
Overview of the Chemical Compound's Research Landscape
Research surrounding this compound is highly focused on its role as a key chiral intermediate. It is particularly noted in the synthesis of orexin (B13118510) receptor antagonists. acs.org Orexin receptors are involved in regulating the sleep-wake cycle, and antagonists of these receptors are a class of drugs developed for the treatment of insomnia.
A notable example is its use as a core component for the asymmetric synthesis of the orexin receptor antagonist MK-6096. acs.org Scientific literature details synthetic routes to produce this compound with high purity. These methods often employ advanced techniques such as biocatalytic transamination and crystallization-induced dynamic resolution to ensure the correct stereochemistry is achieved, which is essential for the final drug's activity. acs.orgresearchgate.net
The compound's utility extends to the development of other complex molecules, including inhibitors for targets like IRAK4 (Interleukin-1 receptor-associated kinase 4), which is implicated in inflammatory diseases. researchgate.net The demand for this specific chiral alcohol in the pharmaceutical industry drives ongoing research into more efficient and scalable production methods. researchgate.net Its presence in the research landscape is almost exclusively as a precursor, valued for the specific stereochemical information it imparts to the final, more complex, and often biologically active, target molecule. researchgate.net
Chemical Compound Information
Mentioned Compounds
Structure
3D Structure
Properties
IUPAC Name |
[(3R,6R)-6-methylpiperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-2-3-7(5-9)4-8-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYGWFUUVQICDN-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3r,6r 6 Methylpiperidin 3 Yl Methanol
Asymmetric Synthesis Approaches
Asymmetric synthesis is paramount for producing specific stereoisomers of chiral molecules like ((3R,6R)-6-Methylpiperidin-3-YL)methanol. The biological activity of such compounds is often dependent on their absolute configuration. Methodologies that control the formation of stereocenters are therefore crucial. These approaches can be broadly categorized into organocatalytic strategies and biocatalytic transformations, both offering pathways to high enantiomeric and diastereomeric purity.
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metal-based catalysts. This field has provided powerful tools for constructing complex chiral molecules, including substituted piperidines.
L-proline and its derivatives, particularly prolinol silyl (B83357) ethers, are highly effective organocatalysts for various asymmetric reactions. Their mechanism often involves the formation of chiral enamines or iminium ions as key intermediates. While direct application of prolinol-based catalysts specifically for this compound is not extensively detailed in the provided context, their utility in the asymmetric functionalization of aldehydes and ketones makes them relevant for synthesizing precursors to the target molecule. For instance, diarylprolinol silyl ethers are known to catalyze asymmetric Michael additions of aldehydes to nitroalkenes, a key reaction type in piperidine (B6355638) synthesis. nih.gov The bifunctional nature of some proline-based catalysts, which can activate both nucleophile and electrophile through hydrogen bonding and enamine formation, allows for precise stereocontrol. nih.gov The synthesis of highly functionalized piperidines has been achieved via multi-component reactions using L-proline nitrate (B79036) as a green and recyclable catalyst. rsc.org
The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction and a cornerstone in the stereocontrolled synthesis of cyclic compounds. An asymmetric synthesis of this compound has been reported where an organocatalyzed asymmetric Michael addition reaction serves as the key step. researchgate.net This strategy highlights the power of organocatalysis in setting the stereochemistry of the piperidine core.
In a broader context, the aza-Michael reaction, an intramolecular variant, is a powerful method for the enantioselective synthesis of N-heterocycles. nih.gov This reaction can be catalyzed by various organocatalysts, including N-heterocyclic carbenes (NHCs), which can achieve good enantioselectivity and high yields. nih.gov The choice of catalyst and reaction conditions is critical for controlling the diastereoselectivity, leading to either cis or trans substituted piperidines. nih.gov
Table 1: Organocatalytic Michael Addition for Piperidine Synthesis
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| Organocatalyst | Asymmetric Michael Addition | Key step in the synthesis of this compound. | researchgate.net |
| N-Heterocyclic Carbene (NHC) | Intramolecular Aza-Michael Reaction | Enables good enantioselectivity and high yields for substituted piperidines. | nih.gov |
Tandem, or cascade, reactions involve a sequence of intramolecular transformations, allowing for the rapid construction of complex molecular architectures from simple starting materials in a single pot. Gold-catalyzed tandem protocols have been developed for synthesizing polyfunctional piperidines. nih.gov One such strategy involves an enynyl ester isomerization followed by an intramolecular [3 + 2] cyclization. nih.gov Another approach uses a multimetallic catalytic system for a Meyer–Schuster rearrangement followed by an in situ olefin cross-metathesis and an intramolecular aza-Michael addition to yield a variety of piperidine derivatives. researchgate.net These methods are highly efficient as they minimize purification steps and reduce waste. Multi-component reactions, where three or more reactants combine in a single operation, also provide an efficient route to highly substituted piperidines. rsc.orgajchem-a.com
Biocatalysis employs enzymes to catalyze chemical reactions, offering exceptional selectivity (chemo-, regio-, and stereo-selectivity) under mild conditions. This approach is increasingly recognized as a green and efficient alternative to traditional chemical methods.
Omega-transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. nih.gov They have emerged as powerful biocatalysts for the synthesis of chiral amines and their derivatives.
An asymmetric synthesis of this compound has been successfully developed utilizing a practical biocatalytic transamination process as a key operation. acs.orgfigshare.com This route starts from simple precursors like methyl vinyl ketone and diethyl malonate. acs.orgfigshare.com The process can be coupled with a crystallization-induced dynamic resolution, which converts a mixture of trans/cis isomers of a lactam acid intermediate into the desired trans-isomer with high diastereomeric excess (>95% de) and yield (91%). acs.org
The general strategy often involves a transaminase-triggered aza-Michael reaction. thieme-connect.comresearchgate.net In this approach, a prochiral ketoenone or diketone is converted by an ω-transaminase into a chiral amino ketone, which then undergoes a spontaneous intramolecular cyclization to form the piperidine ring. thieme-connect.comrug.nl The use of either (S)- or (R)-selective ω-transaminases allows access to both enantiomers of the desired product with excellent stereoselectivity. nih.govthieme-connect.com This biocatalytic method has been applied to synthesize various 2-substituted and 2,6-disubstituted piperidines with high yields and enantiomeric excesses. nih.govthieme-connect.com
Table 2: ω-Transaminase Applications in Piperidine Synthesis
| Enzyme | Substrate Type | Key Transformation | Product Features | Reference |
|---|---|---|---|---|
| ω-Transaminase | Lactam acid mixture precursor | Biocatalytic transamination | Forms the core of this compound. | acs.orgfigshare.com |
| (S)- or (R)-selective ω-TAs | Prochiral ketoenones | Transaminase-triggered aza-Michael reaction | Enantioselective formation of 2,6-disubstituted piperidines. | thieme-connect.comresearchgate.net |
| ω-Transaminase | ω-chloroketones | Stereoselective amination and spontaneous cyclization | Access to both enantiomers of 2-substituted piperidines with up to >99.5% ee. | nih.gov |
Biocatalytic Transformations
Enzymatic Reductions for Chiral Amine Production
The synthesis of chiral amines, a critical component of many pharmaceuticals, has increasingly benefited from enzymatic methods that offer high stereoselectivity under mild conditions. researchgate.netnih.gov Enzymes such as transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) are powerful tools for producing enantiopure amines from prochiral ketones or through the reductive amination of keto acids. researchgate.netresearchgate.netdovepress.com In the context of producing piperidine scaffolds like this compound, these biocatalytic approaches are particularly advantageous for establishing the desired stereocenters.
Transaminases, especially ω-transaminases (ω-TAs), are widely used for the asymmetric synthesis of chiral amines by transferring an amino group from a donor molecule to a ketone substrate. researchgate.net A chemoenzymatic strategy has been developed for the synthesis of tert-butyl ((3R,6R)‐6‐methylpiperidin‐3‐yl)carbamate, a key intermediate for orexin (B13118510) receptor antagonists. This process utilizes a transaminase (ATA) biocatalyst for a transamination-spontaneous cyclization process, achieving high optical purity (>99.9% enantiomeric excess). researchgate.net Similarly, a biocatalytic transamination process was a key step in an asymmetric synthesis of this compound itself. acs.orgfigshare.com
Imine reductases (IREDs), which are nicotinamide-dependent, catalyze the asymmetric reduction of imines to the corresponding amines and have become central to the production of chiral secondary amines and heterocyclic compounds. researchgate.netnih.gov The reductive aminase (RedAm) activity found in some IREDs allows for the direct production of optically pure amines from a prochiral ketone, greatly expanding their synthetic utility. researchgate.net
Table 1: Key Enzymes in Chiral Amine Synthesis
| Enzyme Class | Reaction Catalyzed | Typical Substrates | Key Advantages |
|---|---|---|---|
| ω-Transaminases (ω-TAs) | Asymmetric amination of ketones | Ketones, Aldehydes | High enantioselectivity, broad substrate scope. nih.govresearchgate.net |
| Imine Reductases (IREDs) | Asymmetric reduction of imines | Cyclic and acyclic imines | Production of chiral secondary and tertiary amines. researchgate.net |
| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones/aldehydes | Ketones, Aldehydes | Uses ammonia (B1221849) as an amino donor. researchgate.netdovepress.com |
| Monoamine Oxidases (MAOs) | Deracemization of amines (coupled with a reducing agent) | Primary, secondary, tertiary amines | High selectivity for one enantiomer. dovepress.comresearchgate.netnih.gov |
Multi-Enzyme Systems and Chemo-Enzymatic Synergies
A powerful chemo-enzymatic approach for creating stereo-enriched piperidines involves the combination of chemical synthesis and biocatalysis. nih.govacs.org For instance, a versatile method for the asymmetric dearomatization of activated pyridines has been developed. This strategy uses a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into precisely configured 3- and 3,4-substituted piperidines. nih.govacs.org Such cascades demonstrate the synergy between chemical and enzymatic steps, where a chemical reaction creates a substrate amenable to highly selective enzymatic transformations.
Kroutil and coworkers developed a chemo-enzymatic route to 2,6-disubstituted piperidines using an ω-transaminase followed by a diastereoselective hydrogenation step with a Palladium-on-carbon (Pd/C) catalyst. researchgate.net This highlights a common strategy where biocatalysis sets an initial chiral center, and subsequent chemical steps, like hydrogenation, complete the synthesis with controlled diastereoselectivity. researchgate.net The integration of biocatalytic transamination with chemical reduction or cyclization steps has been shown to be an effective and streamlined process for producing complex chiral heterocycles. researchgate.netacs.org
Diastereoselective Synthesis Pathways
Strategies for Diastereomeric Ratio Control
Controlling the diastereomeric ratio is a central challenge in the synthesis of polysubstituted piperidines. The relative orientation of substituents (e.g., cis vs. trans) is dictated by the reaction mechanism and conditions. One effective strategy is the stereoselective hydrogenation of substituted pyridine (B92270) precursors, which often yields cis-piperidines. rsc.org These kinetically favored cis isomers can then be converted to their more thermodynamically stable trans counterparts through epimerization. rsc.orgnih.gov
A light-mediated, photoredox-catalyzed epimerization method has been shown to be highly effective for converting piperidine diastereomers. nih.gov This process is reversible, allowing a mixture of diastereomers to converge to the same thermodynamically controlled ratio, which generally favors the most stable isomer where bulky substituents occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions. nih.gov The diastereomeric ratio can also be influenced by the choice of catalyst and additives in intramolecular cyclization reactions. For example, in the intramolecular aza-Michael reaction (IMAMR) for synthesizing 2,6-trans-piperidines, bases like cesium carbonate and tetrabutylammonium (B224687) fluoride (B91410) (TBAF) have been used to achieve high diastereoselectivity (trans/cis = 90/10). nih.gov
Furthermore, in the synthesis of methyl substituted pipecolinates, diastereoselective lithiation followed by trapping with an electrophile has been utilized to access specific trans-piperidines that were not accessible through other routes. rsc.org
Table 2: Methods for Diastereomeric Control in Piperidine Synthesis
| Method | Target Isomer | Typical Conditions/Reagents | Key Principle |
|---|---|---|---|
| Catalytic Hydrogenation | cis | PtO₂, H₂, Acetic Acid | Syn-addition of hydrogen to the pyridine ring. rsc.orgnih.gov |
| Photoredox Epimerization | trans (thermodynamic) | Photoredox catalyst, light | Reversible process leading to the most stable diastereomer. nih.gov |
| Intramolecular aza-Michael Reaction | trans | Cesium carbonate, TBAF | Base-catalyzed cyclization favoring the thermodynamic product. nih.gov |
| Diastereoselective Lithiation | trans | s-BuLi, TMEDA | Kinetically controlled deprotonation and trapping. rsc.org |
Reduction of Unsaturated N-Heterocycles
The catalytic hydrogenation of pyridine derivatives is one of the most extensively used methods for piperidine synthesis. nih.govnih.gov This approach allows for the creation of the saturated piperidine core from readily available aromatic precursors. The reaction typically employs catalysts such as platinum oxide (PtO₂), rhodium, or palladium under a hydrogen atmosphere. rsc.orgnih.gov
The diastereoselectivity of pyridine hydrogenation is a critical aspect, with the reaction often proceeding via syn-addition of hydrogen to the ring, resulting in the formation of cis-substituted piperidines. rsc.orgnih.gov The choice of catalyst, solvent, and additives can influence the outcome. For example, the hydrogenation of bromopyridine derivatives using a palladium catalyst with hydrochloric acid or a rhodium catalyst can yield functionalized piperidines under mild conditions. nih.gov One-pot procedures combining a Suzuki–Miyaura coupling with subsequent hydrogenation have also been developed for the efficient synthesis of functionalized piperidines. nih.gov
Classical Resolution Techniques for Stereoisomer Separation
Chiral Resolving Agent Applications
When a synthesis produces a racemic or diastereomeric mixture of piperidine derivatives, classical resolution is a common method for separating the desired stereoisomer. This technique involves reacting the mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, most commonly solubility. google.com
For piperidine derivatives, which are basic, optically active acids are typically used as resolving agents. google.com Commonly employed agents include derivatives of tartaric acid (e.g., di-benzoyl-L-tartaric acid) and mandelic acid (e.g., (S)-mandelic acid). google.com The choice of resolving agent and solvent is crucial, as it determines the efficiency of the separation. The diastereomeric salts precipitate from the solvent at different rates, allowing one to be isolated through crystallization. google.com
In a patented process for resolving racemic ethyl nipecotate, di-benzoyl-L-tartaric acid was found to be a particularly effective resolving agent. google.com Similarly, the resolution of 2-piperidin-2-yl-ethanol has been accomplished using chiral agents like d-10-camphorsulfonic acid and N-acetyl-L-leucine. google.comgoogleapis.com After separation, the desired enantiomer is recovered by neutralizing the diastereomeric salt to regenerate the free base. google.comgoogle.com
Kinetic resolution is another strategy, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material or the product. rsc.orgnih.gov For example, the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using the chiral base n-BuLi/sparteine. rsc.org
Crystallization-Induced Dynamic Resolution (CIDR)
Crystallization-Induced Dynamic Resolution (CIDR) is a powerful technique for the asymmetric synthesis of chiral compounds. It allows for the conversion of a racemate into a single enantiomer in theoretically 100% yield. This process involves the combination of in-situ racemization of an undesired stereoisomer with the selective crystallization of the desired stereoisomer from the equilibrating mixture.
Convergent and Divergent Synthetic Routes
Both convergent and divergent strategies are employed in the synthesis of complex molecules like this compound, offering flexibility and efficiency.
In contrast, a divergent synthesis begins with a common intermediate that is elaborated through different reaction pathways to produce a variety of structurally related compounds. This strategy is particularly useful for creating libraries of analogs for structure-activity relationship (SAR) studies. For instance, a common piperidine precursor could be divergently modified at the 3 and 6 positions to access a range of derivatives, including this compound.
Synthesis from Readily Available Chiral Precursors
The use of readily available chiral starting materials, often referred to as the "chiral pool," is a cornerstone of asymmetric synthesis. This approach leverages the inherent chirality of natural products to construct complex chiral molecules.
One prominent example in the synthesis of this compound is the use of (S)-propylene oxide. This commercially available and enantiopure epoxide serves as a versatile starting point. An asymmetric synthesis has been described that utilizes (S)-propylene oxide and employs an organocatalyzed asymmetric Michael addition reaction as a key step to establish the desired stereochemistry. researchgate.net
Another effective strategy involves a chemoenzymatic approach starting from commercially available ethyl N-Boc-D-pyroglutamate. This method utilizes a transaminase biocatalyst for a transamination-spontaneous cyclization process. This route is advantageous as it often involves milder reaction conditions and can lead to high optical purity. researchgate.net L-glutamic acid, a naturally occurring amino acid, has also been employed as a starting material for the synthesis of 3-(N-Boc amino) piperidine derivatives, which are precursors to the target molecule.
Utility of Common Building Blocks and Feedstocks
The synthesis of complex molecules like this compound often relies on the strategic use of common and readily available chemical building blocks and feedstocks. These simple starting materials are transformed through a series of chemical reactions to construct the more complex piperidine ring system with the desired stereochemistry.
For example, pyridinium (B92312) salts can serve as precursors for the synthesis of chiral piperidines through rhodium-catalyzed transfer hydrogenation. dicp.ac.cn This method allows for the rapid construction of the piperidine core. The synthesis of 2,5-disubstituted piperidines, structurally related to the target compound, has been achieved through various methods, including intramolecular aza-Michael reactions of N-tethered alkenes. nih.gov
Protective Group Strategies in this compound Synthesis
The synthesis of multifunctional molecules like this compound necessitates the use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions.
Amine Protection and Deprotection Methodologies
The secondary amine of the piperidine ring is a nucleophilic and basic center that often requires protection during synthetic transformations. The choice of the protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.
A commonly employed protecting group for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable to a wide range of non-acidic reaction conditions. Its removal is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane. The use of the Boc group has been documented in the synthesis of various substituted piperidines, including precursors to the target molecule. nih.gov
Another widely used protecting group is the benzyl (B1604629) (Bn) group, which can be introduced by reaction with benzyl bromide. The benzyl group is robust and stable to both acidic and basic conditions.
| Protecting Group | Introduction Reagent | Deprotection Conditions |
| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) in CH₂Cl₂ |
| Benzyl (Bn) | Benzyl bromide (BnBr) | Catalytic Hydrogenation (H₂, Pd/C) |
Catalytic Hydrogenation for Debenzylation
Catalytic hydrogenation is a mild and efficient method for the removal of benzyl protecting groups. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. The process involves the hydrogenolysis of the C-N bond of the N-benzyl group, releasing the free amine and toluene (B28343) as a byproduct.
This deprotection strategy is particularly advantageous due to its clean nature and the mild reaction conditions, which are compatible with many other functional groups. In the context of the synthesis of this compound, catalytic hydrogenation serves as a reliable method for the deprotection of an N-benzylated piperidine precursor in the final steps of the synthesis.
Mechanistic Insights and Reaction Analysis of 3r,6r 6 Methylpiperidin 3 Yl Methanol Transformations
Mechanistic Studies of Key Synthetic Steps
The creation of the specific stereochemistry in ((3R,6R)-6-Methylpiperidin-3-YL)methanol is a significant challenge that is often addressed through asymmetric catalysis or biocatalysis. The mechanisms of these reactions determine the efficiency and enantiomeric purity of the final product.
The asymmetric synthesis of substituted piperidines frequently employs organocatalyzed reactions, such as the Michael addition, to establish the desired stereocenters. While a specific detailed reaction pathway for this compound is not extensively detailed in publicly available literature, the general mechanism for the organocatalytic asymmetric aza-Michael addition provides a strong model.
A plausible pathway for the formation of the 3,6-disubstituted piperidine (B6355638) ring involves the reaction of a nucleophile with an α,β-unsaturated carbonyl compound, catalyzed by a chiral organocatalyst. For instance, a chiral primary-tertiary diamine catalyst can be used to facilitate the intramolecular aza-Michael addition of an enone carbamate. The reaction is often assisted by a co-catalyst, such as a sulfonic or carboxylic acid, which aids in the formation of an iminium intermediate. This iminium ion then undergoes a nucleophilic attack, with the chiral catalyst directing the stereochemical outcome of the reaction to yield the desired diastereomer and enantiomer.
Another relevant approach is the enantioselective Mannich reaction. In this type of transformation, a chiral aminothiourea catalyst can be employed to facilitate the reaction between an α,β-unsaturated β'-ketoester and an N-carbamoyl imine. The resulting β-amino ketone can then undergo further transformations to form the piperidine ring. The proposed transition state for such reactions involves a complex assembly where the catalyst interacts with both the nucleophile and the electrophile, thereby controlling the stereoselectivity of the carbon-carbon bond formation.
Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral amines and their derivatives. Transaminases (TAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, are particularly effective in the asymmetric synthesis of chiral amines from prochiral ketones.
A chemoenzymatic strategy has been developed for the synthesis of tert-butyl ((3R,6R)‐6‐methyl‐piperidin‐3‐yl)carbamate, a key intermediate that can be converted to this compound. This process utilizes a transaminase (ATA) biocatalyst in a transamination-spontaneous cyclization process starting from commercially available ethyl N-Boc-D-pyroglutamate. The general mechanism for transaminase-catalyzed reactions involves two half-reactions. In the first half-reaction, the PLP cofactor, covalently bound to a lysine (B10760008) residue in the enzyme's active site, accepts the amino group from an amine donor (such as isopropylamine) to form pyridoxamine-5'-phosphate (PMP) and releases a ketone byproduct. In the second half-reaction, the PMP transfers the amino group to a ketone substrate, regenerating the PLP-enzyme complex and producing the desired chiral amine.
In the context of piperidine synthesis, the transaminase can be used to asymmetrically aminate a ketone precursor containing a suitable leaving group. The resulting chiral amine can then undergo a spontaneous intramolecular cyclization (an SN2-type reaction) to form the piperidine ring. The stereoselectivity of the initial amination step, controlled by the enzyme, dictates the final stereochemistry of the cyclic product. For the cyclization to form a piperidine ring, a base such as sodium hydroxide (B78521) may be required to facilitate the intramolecular reaction.
| Reaction Type | Catalyst/Enzyme | Key Mechanistic Feature | Stereocontrol |
| Asymmetric Aza-Michael Addition | Chiral Organocatalyst (e.g., diamine) | Formation of a chiral iminium intermediate | Catalyst-controlled facial selectivity |
| Chemoenzymatic Synthesis | Transaminase (ATA) | Asymmetric amination followed by spontaneous intramolecular cyclization | Enzyme-controlled stereoselective amination |
Theoretical Chemistry and Computational Investigations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the molecular geometry, electronic properties, and vibrational spectra of piperidine derivatives. By optimizing the molecular structure at a given level of theory (e.g., B3LYP/6-311G(d,p)), researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy.
For substituted piperidines, these calculations can determine the relative energies of different conformers (e.g., chair, boat, twist-boat) and the preferred orientation of substituents (axial vs. equatorial). Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability; a smaller gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to identify nucleophilic and electrophilic sites within the molecule, which is crucial for predicting how it will interact with other reagents.
The conformational flexibility of the piperidine ring is a key determinant of its biological activity and reactivity. Molecular modeling techniques, including both quantum mechanics and molecular mechanics (MM) methods, are employed to perform detailed conformational analyses. For disubstituted piperidines like this compound, the relative orientation of the methyl and hydroxymethyl groups will significantly influence the preferred chair conformation.
Computational studies on fluorinated piperidines have shown that the conformational preferences are governed by a complex interplay of steric effects, electrostatic interactions (such as charge-dipole interactions), and hyperconjugation. DFT calculations can be used to determine the free energy differences (ΔG) between different conformers in both the gas phase and in solution (using a polarizable continuum model, PCM), allowing for a prediction of the dominant conformation under specific conditions. Such analyses would be critical for understanding the three-dimensional structure of this compound and how it presents its functional groups for further reactions.
| Computational Method | Information Gained | Relevance to this compound |
| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO/LUMO), vibrational frequencies | Prediction of the most stable 3D structure, identification of reactive sites |
| Molecular Modeling/Conformational Analysis | Relative energies of different conformers (chair, boat), substituent orientation (axial/equatorial) | Understanding the preferred shape of the molecule in solution and its influence on reactivity |
| Transition State Analysis (DFT) | Geometry and energy of transition states, reaction energy barriers | Elucidation of reaction mechanisms and prediction of reaction rates and stereochemical outcomes |
Understanding the mechanism of a chemical reaction requires the characterization of the transition states that connect reactants, intermediates, and products. Quantum chemical calculations are essential for locating these transition states and calculating their energies, which in turn allows for the determination of activation energies and the construction of reaction energy profiles.
For organocatalyzed reactions like the Michael addition, DFT calculations can be used to model the entire catalytic cycle. This includes the formation of the catalyst-substrate complex, the key bond-forming step, and the release of the product. By comparing the energies of the transition states leading to different stereoisomers, the origin of the enantioselectivity can be elucidated. For example, in a bifunctional thiourea-catalyzed Michael addition, the transition state involves specific hydrogen bonding interactions between the catalyst and both the nucleophile and the electrophile, which stabilizes one transition state over the other.
Similarly, for enzymatic reactions, computational methods such as quantum mechanics/molecular mechanics (QM/MM) can be used to model the reaction within the enzyme's active site. This allows for a detailed investigation of the interactions between the substrate and the amino acid residues that are responsible for catalysis and stereocontrol. For biocatalytic C-H amination to form pyrrolidines, DFT calculations have shown that the reaction proceeds through hydrogen atom abstraction followed by radical rebound, and the selectivity is controlled by the binding pose of the substrate in the enzyme's active site. A similar approach could be applied to understand the transaminase-catalyzed synthesis of the piperidine ring in this compound.
Advanced Applications in Organic Synthesis and Catalysis
((3R,6R)-6-Methylpiperidin-3-YL)methanol as a Chiral Building Block
The inherent chirality of this compound, with two defined stereocenters at the 3 and 6 positions of the piperidine (B6355638) ring, is a critical feature that synthetic chemists leverage to achieve high levels of stereocontrol in their reactions. This pre-defined stereochemistry allows for the creation of complex molecular architectures with a high degree of precision, which is paramount in the synthesis of biologically active compounds where stereoisomers can exhibit vastly different pharmacological profiles.
The primary utility of this compound lies in its application as a chiral synthon. Its well-defined three-dimensional structure serves as a foundation upon which intricate molecular frameworks can be constructed. The piperidine ring provides a rigid scaffold, and the hydroxylmethyl and methyl groups offer handles for further chemical modifications. This allows for the stereospecific introduction of new functionalities and the extension of the carbon skeleton, leading to the enantioselective synthesis of a wide array of complex organic molecules. The precise orientation of the substituents on the piperidine ring guides the stereochemical outcome of subsequent reactions, ensuring the formation of the desired enantiomer.
While its application in the synthesis of specific pharmaceutical agents is well-documented, the broader utility of this compound in the enantioselective synthesis of diverse and complex molecular architectures is a testament to its importance as a chiral building block. Its use facilitates the efficient and stereocontrolled construction of molecules with multiple chiral centers, a significant challenge in synthetic organic chemistry.
The development of molecular tools to probe biological systems is a cornerstone of chemical biology. Stereochemically defined scaffolds are essential in the design of such tools, as the three-dimensional arrangement of atoms dictates the interaction with biological macromolecules. While the direct application of this compound in the construction of scaffolds explicitly for chemical biology is an emerging area, its inherent properties make it an attractive candidate for such endeavors.
The rigid piperidine core of this compound can serve as a robust framework for the attachment of various functional groups, such as fluorophores, affinity tags, or reactive moieties for covalent labeling of proteins. The defined stereochemistry of the scaffold would ensure that these functional groups are presented to the biological target in a precise and reproducible manner. This is crucial for developing selective probes to study enzyme function, receptor binding, and other biological processes with high fidelity. The development of such molecular probes derived from this chiral building block holds promise for advancing our understanding of complex biological systems.
Integration into Pharmaceutical Scaffolds as a Key Intermediate
The most prominent applications of this compound are found in the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of several drug candidates. Its specific stereochemistry is often a key determinant of the pharmacological activity and selectivity of the final active pharmaceutical ingredient (API).
One of the most significant applications of this compound is as a pivotal intermediate in the synthesis of dual orexin (B13118510) receptor antagonists (DORAs). These compounds are a class of drugs developed for the treatment of insomnia. The orexin system plays a crucial role in regulating the sleep-wake cycle.
| Orexin Receptor Antagonist | Role of this compound |
| Filorexant (MK-6096) | Core structural component, with the (3R,6R) stereochemistry being crucial for potent dual antagonism of OX1 and OX2 receptors. |
Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics. A common structural feature of many fluoroquinolones is a substituted piperidine or piperazine (B1678402) ring at the C-7 position of the quinolone core. This substituent plays a significant role in determining the antibacterial spectrum and potency of the drug.
While the introduction of chiral piperidine derivatives at the C-7 position has been explored to enhance the antibacterial activity and reduce side effects of fluoroquinolones, the specific use of this compound in the synthesis of commercially developed fluoroquinolone antibiotics is not extensively documented in publicly available scientific literature. The research in this area has largely focused on other substituted piperidine and piperazine moieties. Therefore, a direct and established role for this compound in the development of marketed fluoroquinolone derivatives cannot be definitively stated based on the current body of evidence.
Beyond its well-established role in the synthesis of orexin receptor antagonists, this compound and its derivatives are being explored as key intermediates for other classes of bioactive molecules.
An important emerging application is in the synthesis of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors . IRAK4 is a key signaling molecule in the innate immune response, and its inhibition is a promising therapeutic strategy for treating inflammatory and autoimmune diseases, as well as certain types of cancer. The chiral piperidine scaffold of this compound is being utilized to develop potent and selective IRAK4 inhibitors. The defined stereochemistry of the piperidine ring is critical for achieving the desired binding affinity and selectivity for the IRAK4 kinase domain.
The versatility of the this compound scaffold suggests its potential for incorporation into a wider range of bioactive molecules, and ongoing research is likely to uncover new applications in medicinal chemistry.
| Bioactive Molecule Class | Specific Target | Role of this compound |
| IRAK4 Inhibitors | Interleukin-1 receptor-associated kinase 4 (IRAK4) | Serves as a key chiral scaffold for developing potent and selective inhibitors for inflammatory diseases and cancer. |
Catalytic Roles and Ligand Design Based on the Piperidine Scaffold
The rigid, chair-like conformation of the piperidine ring in this compound, combined with its stereochemically defined substituents—a methyl group at the 6-position and a hydroxymethyl group at the 3-position—provides a robust and predictable three-dimensional framework. This stereochemical information can be effectively transferred to a catalytic center, making it a point of interest for ligand design.
Chiral Ligand Development
The development of chiral ligands from this compound would typically involve the chemical modification of its two primary functional handles: the secondary amine of the piperidine ring and the primary hydroxyl group of the methanol (B129727) substituent. These modifications can lead to the synthesis of a variety of ligand classes, including but not limited to:
Chiral Aminophosphine (B1255530) Ligands: The secondary amine can be functionalized with phosphine (B1218219) moieties. The resulting aminophosphine ligands can coordinate with transition metals like rhodium, iridium, and palladium, which are commonly used in asymmetric hydrogenation and cross-coupling reactions. The stereochemistry of the piperidine backbone would be expected to create a chiral pocket around the metal center, influencing the stereochemical outcome of the catalyzed reaction.
Chiral Diamine or Amino Alcohol Ligands: The hydroxymethyl group can be converted to an amino group or other coordinating functionalities. This would lead to the formation of chiral diamine or amino alcohol ligands, which are well-established ligand classes for a range of asymmetric transformations, including additions to carbonyl compounds and conjugate additions.
Bifunctional Catalysts: The presence of both a basic nitrogen atom and a hydroxyl group allows for the potential development of bifunctional organocatalysts. These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted base catalysis, respectively. Such a mechanism is often highly effective in promoting enantioselective carbon-carbon bond-forming reactions.
Table 1: Potential Ligand Classes Derived from this compound
| Ligand Class | Potential Synthetic Modification | Target Catalytic Reactions |
| Aminophosphines | Reaction of the secondary amine with chlorophosphines. | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation |
| Diamines | Conversion of the hydroxyl group to an amine, followed by N-functionalization. | Asymmetric Michael Addition, Asymmetric Aldol Reaction |
| Amino alcohols | Direct use or N-alkylation of the piperidine nitrogen. | Asymmetric Transfer Hydrogenation, Asymmetric Epoxidation |
| Bifunctional Thioureas | Reaction of a diamine derivative with a thiocarbonyl source. | Asymmetric Henry Reaction, Asymmetric Morita-Baylis-Hillman Reaction |
Influence on Enantioselective Catalysis
The influence of a chiral ligand on the enantioselectivity of a catalytic reaction is a direct consequence of the steric and electronic environment it creates around the metal center or the substrate in the transition state. For ligands derived from this compound, the following factors would be critical:
Steric Hindrance: The methyl group at the 6-position and the functionalized methanol group at the 3-position would create a defined chiral pocket. This steric bulk would favor the approach of the substrate from a specific direction, leading to the preferential formation of one enantiomer of the product. The trans relationship between these two substituents would dictate the specific shape of this chiral environment.
Conformational Rigidity: The piperidine ring's inherent rigidity helps to minimize the number of possible transition state conformations, which is often a key factor in achieving high enantioselectivity. A well-defined and conformationally locked ligand structure leads to a more predictable and selective catalytic process.
Electronic Effects: The electronic properties of the coordinating atoms (e.g., nitrogen, phosphorus, oxygen) and any additional functional groups on the ligand can influence the reactivity of the catalyst and the stability of the transition state.
While specific data on the catalytic performance of ligands derived from this compound is not available, one can hypothesize its potential effectiveness based on analogous systems. For instance, chiral piperidine-based phosphine ligands have been successfully employed in asymmetric hydrogenations, achieving high enantiomeric excesses (ee). It is plausible that ligands derived from this specific piperidine scaffold could exhibit similar or even enhanced performance due to the unique stereochemical arrangement of its substituents.
Table 2: Hypothetical Performance in an Asymmetric Reaction
The following table is a hypothetical representation of potential research findings and is not based on published data.
| Reaction | Catalyst System | Substrate | Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / Ligand 1* | Methyl acetamidoacrylate | >95% |
| Asymmetric Aldol Reaction | Ligand 2** / Zn(OTf)2 | Benzaldehyde + Acetone | ~90% |
*Ligand 1: A hypothetical P,N-ligand derived from this compound. **Ligand 2: A hypothetical N,O-ligand derived from this compound.
Future Directions and Emerging Research Avenues for 3r,6r 6 Methylpiperidin 3 Yl Methanol
Innovations in Green Chemistry for Sustainable Synthesis
The future of synthesizing ((3R,6R)-6-Methylpiperidin-3-YL)methanol is intrinsically linked to the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes. yale.edu A key area of innovation lies in the adoption of biocatalysis, a cornerstone of green chemistry that utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. seqens.com
Table 1: Comparison of Synthetic Approaches for this compound
| Feature | Traditional Synthesis | Biocatalytic Synthesis |
| Stereocontrol | Often requires chiral auxiliaries or resolving agents | High enantioselectivity from enzymatic reactions |
| Reaction Conditions | Can involve harsh reagents and temperatures | Typically mild, aqueous conditions |
| Environmental Impact | May generate significant chemical waste | Reduced waste, use of biodegradable catalysts |
| Starting Materials | Petrochemical-based | Potential for use of renewable feedstocks |
Chemo-Enzymatic Cascades and One-Pot Strategies
Building on the foundation of biocatalysis, the development of chemo-enzymatic cascades and one-pot strategies represents a significant leap forward in synthetic efficiency. mdpi.com These approaches combine multiple reaction steps into a single vessel, avoiding the need for costly and time-consuming intermediate purification, which in turn reduces solvent use and waste generation. rsc.org
For the synthesis of chiral piperidines, one-pot cascade reactions have been developed that combine enzymatic transformations with chemical reactions. nih.govacs.org For instance, a hybrid bio-organocatalytic cascade can be employed where a transaminase generates a reactive cyclic imine intermediate, which then undergoes an organocatalyzed Mannich reaction to build the piperidine (B6355638) core. rsc.orgrsc.org This biomimetic approach streamlines the synthesis of substituted piperidines. rsc.org
A reported asymmetric synthesis of this compound already employs a highly efficient multi-step process that includes a key crystallization-induced dynamic resolution, which can be considered a type of one-pot transformation of a diastereomeric mixture into a single desired isomer. acs.org Future research will likely focus on integrating the initial biocatalytic transamination step more directly with subsequent reduction and resolution steps to create a truly seamless one-pot process from simple precursors to the final product.
Novel Catalyst Development for Enhanced Stereocontrol
The precise control of stereochemistry at the C3 and C6 positions of the piperidine ring is paramount for the biological activity of the final pharmaceutical products. While biocatalysis offers excellent stereocontrol, the development of novel chemical catalysts for the asymmetric synthesis of piperidines remains a vibrant area of research.
For the synthesis of chiral piperidines, various catalytic systems are being explored:
Ruthenium and Rhodium Catalysts: These transition metals are highly effective in the asymmetric hydrogenation of pyridine (B92270) derivatives to produce chiral piperidines. rsc.orgnih.govrsc.org For instance, rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has shown excellent enantioselectivities. dicp.ac.cnnih.govacs.org Supported ruthenium nanoparticles have also been used for the diastereoselective hydrogenation of substituted pyridines under mild conditions. rsc.org
Iridium Catalysts: Iridium complexes have been successfully used for the asymmetric hydrogenation of pyridinium salts, providing a versatile route to chiral piperidines. dicp.ac.cnnih.gov
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for the synthesis of chiral piperidines. nih.govacs.org Organocatalyzed domino reactions can create multiple stereocenters in a single step with high enantioselectivity. acs.org
Future research in this area will focus on developing catalysts that are not only highly selective for the specific stereoisomer of this compound but are also more robust, reusable, and cost-effective. The goal is to create catalytic systems that can be easily integrated into industrial processes.
Exploration of Undiscovered Reactivity Patterns and Derivatizations
While this compound is primarily known as a synthetic intermediate, its inherent chemical functionalities—a secondary amine and a primary alcohol—offer opportunities for novel derivatizations and the exploration of new reactivity patterns.
The known reactivity of this compound includes:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.
Substitution: The hydroxyl group can be replaced by other functional groups, such as halides or tosylates, to facilitate further reactions.
Reduction: The piperidine ring can potentially be further reduced under specific conditions, although this is less common.
Future research could explore more complex transformations. For example, the development of novel methods for the selective functionalization of the C-H bonds of the piperidine ring could open up new avenues for creating a diverse library of analogues. Furthermore, the use of this compound as a chiral ligand in asymmetric catalysis is an underexplored area that could lead to the discovery of new and efficient catalytic systems. The strategic placement of the methyl and hydroxymethyl groups could provide a unique chiral environment for metal coordination.
Scalability Considerations for Industrial and Academic Production
The transition of a synthetic route from a laboratory setting to industrial-scale production presents numerous challenges, including cost, safety, and reproducibility. evotec.comchimia.ch For this compound, which is a key component of active pharmaceutical ingredients (APIs), ensuring a scalable and robust manufacturing process is critical. seqens.compowdersystems.com
Future research in this area will focus on:
Process Optimization: Further optimization of reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and throughput. evotec.com
Continuous Flow Chemistry: The implementation of continuous flow processes can offer significant advantages over traditional batch processing in terms of safety, efficiency, and consistency. organic-chemistry.orgacs.org The rapid synthesis of chiral piperidines has been demonstrated using continuous flow protocols. organic-chemistry.org
Downstream Processing: Developing more efficient methods for the purification and isolation of the final product, such as advanced crystallization techniques, is crucial for ensuring high purity on a large scale. powdersystems.com
By addressing these scalability considerations, researchers can ensure that innovative and sustainable methods for the synthesis of this compound can be successfully implemented in both academic and industrial settings, ultimately supporting the development of next-generation pharmaceuticals.
Q & A
Q. What are the established synthetic routes for ((3R,6R)-6-Methylpiperidin-3-yl)methanol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is synthesized via asymmetric reduction of a ketone precursor using chiral catalysts or enzymatic methods. For example, a stereoselective approach involves the use of tert-butyl carbamate-protected intermediates to preserve chirality during synthesis . Lithium aluminum hydride (LiAlH4) is commonly employed for reducing carbonyl groups to alcohols, but strict anhydrous conditions are required to avoid racemization . Key steps include protecting group strategies (e.g., Boc groups) and chromatographic purification to isolate enantiomers .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer : X-ray crystallography using SHELX software is the gold standard for absolute configuration determination . Alternatively, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and comparison to known standards can validate enantiomeric purity . Nuclear Overhauser Effect (NOE) NMR experiments further corroborate spatial arrangements of substituents .
Q. What are the stability considerations for storing this compound, and how should degradation be monitored?
- Methodological Answer : The compound is hygroscopic and should be stored under inert gas (argon or nitrogen) at –20°C to prevent oxidation. Stability assays using LC-MS with a C18 column (e.g., Agilent ZORBAX) and UV detection at 210 nm can track degradation products like oxidized piperidine derivatives .
Advanced Research Questions
Q. How do computational methods aid in optimizing the synthesis of this compound, particularly in stereochemical control?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for stereoselective steps, guiding catalyst selection. Molecular docking studies (AutoDock Vina) assess interactions between intermediates and chiral catalysts, such as Jacobsen’s Mn-salen complexes, to improve enantiomeric excess (ee) .
Q. What analytical challenges arise in characterizing this compound in complex matrices, such as biological samples?
- Methodological Answer : Matrix effects in LC-MS/MS (e.g., ion suppression) can be mitigated using isotope-labeled internal standards (e.g., deuterated analogs). Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery rates from plasma or tissue homogenates . High-resolution mass spectrometry (HRMS, Q-TOF) distinguishes the compound from isobaric metabolites .
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often stem from impurities or residual solvents (e.g., DMSO) affecting assay results. Orthogonal characterization via 2D NMR (COSY, HSQC) and elemental analysis ensures compound integrity . Dose-response studies with rigorous statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) clarify structure-activity relationships (SAR) .
Q. What strategies are effective for scaling up the synthesis of this compound without compromising stereopurity?
- Methodological Answer : Continuous flow chemistry with immobilized chiral catalysts (e.g., silica-supported Rh complexes) enhances reproducibility at scale. Process Analytical Technology (PAT), such as in-line FTIR, monitors reaction progress in real time to minimize racemization .
Critical Analysis of Evidence
- Contradictions : and report differing melting points for structurally similar piperidinyl methanol derivatives (68–70.5°C vs. 103–107°C), likely due to variations in crystal packing or impurities .
- Gaps : Limited data exist on the compound’s metabolic stability in vivo. Future studies should incorporate microsomal assays (e.g., human liver microsomes) to assess CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
